Isopropyl methylphosphonate

Description

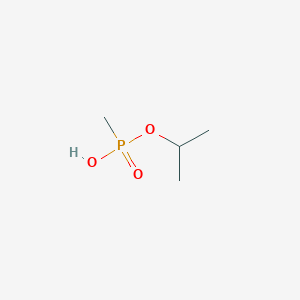

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl(propan-2-yloxy)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O3P/c1-4(2)7-8(3,5)6/h4H,1-3H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZKGHQGPXBWSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024158 | |

| Record name | Isopropyl methylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1832-54-8, 4546-11-6, 11086-88-7, 24975-09-5, 24975-04-0, 25040-35-1, 26272-48-0 | |

| Record name | Isopropyl methylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1832-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl methylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001832548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, methyl-, monopropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004546116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC289442 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC289393 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC289180 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC289175 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC289137 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopropyl methylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPROPYL METHYLPHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30DEK38OFS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of Isopropyl Methylphosphonate

Synthetic Routes for Diisopropyl Methylphosphonate (B1257008) (DIMP)

Diisopropyl methylphosphonate (DIMP) is a phosphonate (B1237965) ester that can be synthesized through several methods. The most common of these involves the alkylation of phosphites, a reaction that is widely used in organophosphorus chemistry.

Alkylation Reactions Involving Phosphites

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of DIMP. This reaction involves the treatment of a trialkyl phosphite (B83602), such as triisopropyl phosphite, with an alkyl halide. orgsyn.org In the case of DIMP synthesis, triisopropyl phosphite is reacted with methyl iodide. orgsyn.orgvulcanchem.com The reaction is typically initiated by heating the mixture, which then proceeds exothermically. orgsyn.org After the initial reaction, the mixture is refluxed to ensure completion. orgsyn.org The product, DIMP, is then isolated and purified by distillation under reduced pressure. orgsyn.org This method is known for its high yield, often reaching 85-90%. orgsyn.org

A key consideration in this synthesis is the purity of the starting triisopropyl phosphite. It should be free from diisopropyl hydrogen phosphite, as this impurity does not participate in the reaction and can complicate the purification of the final product. orgsyn.org

Table 1: Michaelis-Arbuzov Reaction for DIMP Synthesis

| Reactants | Reagents/Conditions | Product | Yield |

| Triisopropyl phosphite, Methyl iodide | Heat, Reflux, Vacuum distillation | Dithis compound | 85-90% |

Alternative Chemical Synthesis Pathways

Besides the Michaelis-Arbuzov reaction, DIMP can also be prepared through other chemical routes. One notable alternative involves the reaction of methylphosphonic dichloride with isopropyl alcohol. This two-step process begins with the preparation of methylphosphonic dichloride, which is then reacted with isopropyl alcohol in the presence of a base, such as diethylaniline, to neutralize the hydrochloric acid byproduct. The reaction is carried out under reflux in a solvent like methylene (B1212753) chloride. Fractional distillation under vacuum is used to isolate the DIMP.

Another method involves treating sodium diisopropylphosphonate with methyl chloride. orgsyn.org DIMP is also known to form as a byproduct during the synthesis of the nerve agent sarin (B92409), where an excess of isopropyl alcohol reacts with methylphosphonyl difluoride. wikipedia.org

Preparation of Isopropyl Methylphosphonic Acid (IMPA)

Isopropyl methylphosphonic acid (IMPA) is a key degradation product of sarin and can be synthesized through the hydrolysis of DIMP or via multi-stage synthetic routes. nih.gov

Hydrolytic Conversion from Dithis compound

The conversion of DIMP to IMPA is achieved through hydrolysis. This reaction can be performed under both acidic and basic conditions. Basic hydrolysis, often carried out at elevated temperatures, is a common method for preparing the monoester, IMPA. dtic.mil For instance, dissolving DIMP in a sodium hydroxide (B78521) solution and heating the mixture can complete the hydrolysis over several days at room temperature or more rapidly at higher temperatures. dtic.mil The resulting product is the sodium salt of IMPA, which can then be neutralized to yield the free acid. The major hydrolysis products of DIMP are IMPA and, with further hydrolysis, methylphosphonic acid (MPA). tandfonline.com

Multi-Stage Synthesis of Alkyl Hydrogen Methylphosphonates

More complex, multi-stage syntheses can also be employed to produce IMPA and other alkyl hydrogen methylphosphonates. One such route involves a three-stage process starting with the transesterification of trimethyl phosphite with an alcohol, such as isopropanol (B130326), in the presence of a sodium catalyst. rsc.orgresearchgate.net The resulting mixed phosphite is then treated with methyl iodide to form an alkyl methyl methylphosphonate. rsc.orgresearchgate.net In the final step, selective demethylation of this intermediate, for example, using bromotrimethylsilane, followed by methanolysis, yields the desired alkyl hydrogen methylphosphonate. rsc.orgresearchgate.net

Another approach involves the direct reaction of equimolar amounts of an alcohol with methylphosphonic dichloride in a solvent like toluene, followed by the addition of excess water. pnnl.gov The product can then be extracted from the aqueous layer. pnnl.gov

Table 2: Synthesis of Isopropyl Methylphosphonic Acid (IMPA)

| Starting Material | Key Reagents/Steps | Product |

| Dithis compound (DIMP) | NaOH or acid, Heat | Isopropyl methylphosphonic acid (IMPA) |

| Trimethyl phosphite, Isopropyl alcohol | 1. Transesterification (Na catalyst)2. Alkylation (Methyl iodide)3. Demethylation (Bromotrimethylsilane) | Isopropyl methylphosphonic acid (IMPA) |

| Methylphosphonic dichloride, Isopropyl alcohol | 1. Reaction in toluene2. Addition of water3. Extraction | Isopropyl methylphosphonic acid (IMPA) |

Characterization of Synthetic Intermediates and Products

The characterization of DIMP, IMPA, and their synthetic intermediates is crucial for confirming their identity and purity. Various analytical techniques are employed for this purpose.

Dithis compound (DIMP) is a colorless liquid with a boiling point of 50–51°C at 1 mmHg. vulcanchem.com Its structure can be confirmed using spectroscopic methods. Gas chromatography-mass spectrometry (GC-MS) is a common technique for both detection and quantification, with a retention time of approximately 8.5 minutes on certain columns. researcher.life Ion mobility spectrometry (IMS) is another sensitive method for detecting DIMP, which identifies the compound based on the mobility of its ions. nih.gov

Isopropyl methylphosphonic acid (IMPA) is the primary metabolite of DIMP. nih.govcdc.gov It can be detected and quantified in various samples using high-performance liquid chromatography-mass spectrometry (HPLC-MS), particularly with electrospray ionization (ESI). oup.com The mass-to-charge ratio (m/z) of 137.04 is used for the quantitation of IMPA in negative ion mode. oup.com Surface-enhanced Raman spectroscopy (SERS) can also be used for the characterization of IMPA, which shows a particularly intense peak at 756 cm⁻¹. researchgate.net

The purity and structure of synthetic intermediates, such as methylphosphonic dichloride and various mixed phosphonates, are typically assessed using techniques like nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) and infrared (IR) spectroscopy. murdoch.edu.aunih.gov

Table 3: Analytical Characterization Data

| Compound | Analytical Technique | Key Findings/Parameters |

| Dithis compound (DIMP) | Boiling Point | 50–51°C @ 1 mmHg vulcanchem.com |

| Dithis compound (DIMP) | GC-MS | Retention time ~8.5 min researcher.life |

| Dithis compound (DIMP) | Ion Mobility Spectrometry (IMS) | Reduced ion mobility (K₀) of monomer M·NH₄⁺ = 1.41 cm² V⁻¹ s⁻¹ nih.gov |

| Isopropyl methylphosphonic acid (IMPA) | HPLC-MS (ESI-) | m/z = 137.04 for quantitation oup.com |

| Isopropyl methylphosphonic acid (IMPA) | SERS | Intense peak at 756 cm⁻¹ researchgate.net |

Isotopic Labeling Approaches in Synthesis Research

Isotopic labeling of this compound (IMPA) and its precursors is a critical technique for a variety of scientific applications, including mechanistic studies, environmental fate tracking, forensic analysis, and as internal standards in analytical chemistry. opcw.orgnih.govmetwarebio.com The introduction of stable or radioactive isotopes into the molecular structure allows for precise tracking and quantification. metwarebio.com The choice of isotope and its position within the molecule is dictated by the specific research question. Common isotopes used include deuterium (B1214612) (²H or D), carbon-13 (¹³C), carbon-14 (B1195169) (¹⁴C), and carbon-11 (B1219553) (¹¹C). diva-portal.orgnih.govisotope.com The synthesis of these labeled compounds relies on the incorporation of isotopically enriched precursors at specific stages of the reaction sequence. acanthusresearch.com

Research into the synthesis of isotopically labeled organophosphorus compounds, including surrogates and precursors of chemical warfare agents, has led to the development of several strategic approaches. These methods focus on incorporating labels into either the methyl or the isopropyl moiety of the target molecule.

One primary strategy involves the Michaelis-Arbuzov reaction, a fundamental method for forming carbon-phosphorus bonds. For labeling the methyl group, this can be achieved by reacting a trialkyl phosphite, such as triisopropyl phosphite, with an isotopically labeled methyl iodide (e.g., ¹³CH₃I or ¹⁴CH₃I). diva-portal.org This approach directly incorporates the labeled methyl group onto the phosphorus center.

Alternatively, the isotopic signature of precursors can be carried through the synthesis. For instance, the use of ¹³C-labeled methanol (B129727) as a feedstock for producing methylphosphonic dichloride, a key precursor to sarin and related compounds, results in the isotopic label being present in the final product. nih.gov This principle is valuable in forensic investigations for tracing the origin of a chemical sample by analyzing its stable isotope ratio. nih.gov

Labeling the isopropyl group can be accomplished by using isotopically labeled isopropanol or a labeled isopropyl halide in the esterification step. For example, the reaction of methylphosphonic dichloride with ¹³C-labeled or deuterium-labeled isopropanol will yield IMPA with the label on the isopropyl moiety. researchgate.net More sophisticated methods have been developed for short-lived positron-emitting isotopes like ¹¹C. The synthesis of [¹¹C]isopropyl iodide from [¹¹C]CO₂ has been demonstrated, which can then be reacted with a suitable phosphonic acid precursor to introduce the labeled isopropyl ester group. nih.govsnmjournals.org This method allows for the production of radiolabeled tracers for in vivo imaging techniques. snmjournals.org

Deuterium labeling is another important approach, often used to create internal standards for mass spectrometry analysis. Dithis compound-d14 (DIMP-d14), an analog where all 14 hydrogen atoms on the two isopropyl groups are replaced by deuterium, is synthesized using deuterated isopropyl alcohol. researchgate.net The significant mass shift provided by extensive deuteration ensures clear differentiation from the unlabeled analyte.

The following table summarizes various isotopic labeling approaches for this compound and related compounds based on research findings.

| Isotope | Labeled Moiety | Labeled Precursor | Synthetic Method/Reaction | Reference |

|---|---|---|---|---|

| ¹⁴C | Methyl | [¹⁴C]Methyl iodide | Michaelis-Arbuzov reaction with triethyl phosphite | diva-portal.org |

| ¹³C | Methyl | ¹³C-labeled Methanol | Used as feedstock for methylphosphonic dichloride synthesis | nih.gov |

| ¹¹C | Isopropyl | [¹¹C]Isopropyl iodide | Reaction with a p-nitrophenyl methylphosphonate precursor | nih.govsnmjournals.org |

| ¹³C₃ | Isopropyl | Isopropyl-¹³C₃ alcohol (inferred) | Esterification of methylphosphonic acid or its derivative | isotope.com |

| D (²H) | Isopropyl | Deuterated isopropanol | Esterification of methylphosphonic acid derivative | researchgate.net |

| D₁₄ (²H₁₄) | Diisopropyl | Deuterated isopropyl alcohol | Reaction with methylphosphonyl difluoride (inferred from DIMP synthesis) |

Environmental and Mechanistic Degradation Studies of Isopropyl Methylphosphonate

Hydrolytic Decomposition Pathways and Kinetics

The hydrolytic stability of isopropyl methylphosphonate (B1257008) is a critical factor in its environmental persistence. Hydrolysis can proceed through several pathways, influenced by pH, temperature, and the presence of catalysts.

Acid-Catalyzed and Base-Catalyzed Hydrolysis Mechanisms

The hydrolysis of phosphonate (B1237965) esters, including isopropyl methylphosphonate, can be catalyzed by both acids and bases, proceeding through different mechanisms.

In acid-catalyzed hydrolysis , the reaction is generally less sensitive to the steric bulk of the alkyl group compared to base-catalyzed hydrolysis. nih.gov For some dialkyl phosphonates, the isopropyl derivative has been observed to hydrolyze more rapidly than the corresponding methyl ester under acidic conditions. nih.gov The mechanism in acidic media can involve either cleavage of the P-O bond (AAc2 mechanism) or the C-O bond (AAl1 or AAl2 mechanisms). nih.gov The AAc2 mechanism involves the participation of a water molecule in the rate-determining step with P-O bond cleavage, while the AAl1 mechanism involves a unimolecular C-O bond cleavage without the involvement of water in the rate-determining step. nih.gov

Base-catalyzed hydrolysis , in contrast, is significantly affected by steric hindrance. nih.gov The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism at the phosphorus center, where a hydroxide (B78521) ion attacks the electrophilic phosphorus atom. dtic.milepa.gov This leads to the cleavage of the P-O bond. Due to the steric bulk of the isopropyl group, the rate of base-catalyzed hydrolysis of dithis compound is slower than that of less sterically hindered alkylphosphonate esters, such as dimethyl methylphosphonate. dtic.mil For instance, under basic conditions, the methyl ester of a phosphonate can react up to 1000 times faster than the isopropyl derivative. nih.gov

Uncatalyzed Hydrolysis Processes

In the absence of acid or base catalysts, the hydrolysis of this compound at neutral pH is an exceedingly slow process. nih.gov Extrapolations from studies conducted at elevated temperatures suggest that the half-life of dithis compound (a closely related compound) in water at 25°C and pH 7 could be on the order of hundreds of thousands of years. nih.govunt.edu This remarkable stability is attributed to the low reactivity of water as a nucleophile towards the phosphorus center and the stability of the ester bond under neutral conditions. The primary products of hydrolysis, when it does occur, are isopropyl methylphosphonic acid and isopropyl alcohol. unt.edu

Kinetics and Rate Constants of Hydrolysis in Aqueous Media

The kinetics of this compound hydrolysis have been studied under various conditions, with the rate being highly dependent on temperature and pH. The reaction generally follows pseudo-first-order kinetics.

Under acidic conditions (in 1N HCl), the rate constants for the hydrolysis of dithis compound have been determined at several elevated temperatures. dtic.mil Similarly, rate constants for base-catalyzed hydrolysis (in 0.2N NaOH) have also been measured at high temperatures. dtic.mil The hydrolysis of the monoester, isopropyl hydrogen methylphosphonate, has also been investigated, showing a significant rate increase for the isopropyl ester compared to methyl and ethyl esters in acidic solution, suggesting a mechanism involving C-O fission. cdnsciencepub.com

Below is an interactive data table summarizing the reported hydrolysis rate constants for dithis compound (DIMP) under different conditions.

Hydrolysis Rate Constants for Dithis compound (DIMP)

| Condition | Temperature (°C) | Rate Constant (k) | Reference |

|---|---|---|---|

| 1N HCl | 88.9 | 1.74 x 10-4 sec-1 | dtic.mil |

| 1N HCl | 94.4 | 2.81 x 10-4 sec-1 | dtic.mil |

| 1N HCl | 99.7 | 4.78 x 10-4 sec-1 | dtic.mil |

| 1N HCl | 104.8 | 8.53 x 10-4 sec-1 | dtic.mil |

| 0.2N NaOH | 80 | 1.53 x 10-4 M-1sec-1 | dtic.mil |

| 0.2N NaOH | 90 | 2.29 x 10-4 M-1sec-1 | dtic.mil |

| 0.2N NaOH | 100 | 4.82 x 10-4 M-1sec-1 | dtic.mil |

| Neutral Water | 80 | 0.31 x 10-6 sec-1 | dtic.mil |

| Neutral Water | 90 | 0.88 x 10-6 sec-1 | dtic.mil |

| Neutral Water | 98 | 2.0 x 10-6 sec-1 | dtic.mil |

Hydrolysis under Elevated Temperature and Pressure Conditions (e.g., Hot-Compressed Water)

Under conditions of elevated temperature and pressure, such as in hot-compressed water, the rate of hydrolysis for phosphonate esters increases significantly. Studies on dimethyl methylphosphonate (DMMP), a structural analog, in hot-compressed water at temperatures between 200°C and 300°C show that hydrolysis follows pseudo-first-order reaction behavior. researchgate.netresearchgate.net The primary products formed are methylphosphonic acid and methanol (B129727), with no other detectable byproducts. researchgate.netresearchgate.net In these studies, pressure was found to have no discernible effect on the hydrolysis rate in the compressed liquid phase. researchgate.netresearchgate.net The activation energy for DMMP hydrolysis in this regime was determined to be approximately 90.17 ± 5.68 kJ mol-1. researchgate.netresearchgate.net

For dithis compound (DIMP), an activation energy for hydrolysis of 26.9 kcal/mole (approximately 112.5 kJ/mol) has been estimated, indicating a strong temperature dependence. dtic.mil High-temperature hydrolysis is an effective method for the decomposition of these compounds, leading to the formation of the corresponding phosphonic acid and alcohol. dtic.milunt.edu

Heterogeneous Degradation on Environmental Surfaces

The interaction of this compound with environmental surfaces, particularly metal oxides, can lead to its adsorption and subsequent decomposition, representing a significant degradation pathway distinct from aqueous hydrolysis.

Adsorption Dynamics and Decomposition on Metal Oxide Surfaces (e.g., Alumina (B75360), Titania)

Metal oxide surfaces like alumina (Al₂O₃) and titania (TiO₂) have shown promise for the adsorptive and catalytic degradation of organophosphorus compounds, including this compound and its surrogates.

On Alumina (γ-Al₂O₃):

Adsorption: Dithis compound (DIMP) readily adsorbs onto γ-alumina surfaces across a wide range of temperatures. arxiv.orgacs.orgarxiv.orgchemrxiv.org The initial adsorption often occurs through the interaction of the phosphoryl oxygen (P=O) with Lewis acid sites (surface Al atoms) on the alumina. arxiv.orgchemrxiv.org However, adsorption can also be initiated via the oxygen atom of the P-O-C moiety. arxiv.orgacs.org

Decomposition: Following adsorption, the decomposition of DIMP on γ-alumina at elevated temperatures (above 600°C) primarily proceeds through a propene elimination pathway. arxiv.orgacs.orgarxiv.org This process involves the cleavage of a C-O bond and the subsequent abstraction of a hydrogen atom from the isopropyl group by a surface oxygen atom, releasing propene as a major gas-phase product. arxiv.orgacs.org The final products observed can include this compound (IMP) and methylphosphonic acid (MPA). researchgate.net The activation energy for this decomposition decreases with increasing temperature. arxiv.orgarxiv.org

On Titania (TiO₂):

The decomposition of dimethyl methylphosphonate (DMMP) on TiO₂ surfaces has been studied more extensively and provides insights into the potential behavior of this compound. On TiO₂, DMMP decomposition can be initiated by the cleavage of a P-OCH₃ bond, leading to the formation of surface-bound methoxy (B1213986) species and methyl methylphosphonate. rsc.org

Photocatalytic studies on TiO₂ have shown that it can effectively decompose organophosphonates. researchgate.netnsf.gov The decomposition rate of sarin (B92409) (which contains an isopropyl group) on TiO₂ was found to be significantly higher than that of DMMP. researchgate.net The decomposition of sarin on TiO₂ nanoparticles is also proposed to proceed via propene elimination. researchgate.net

The following table summarizes key findings from studies on the decomposition of DIMP on metal oxide surfaces.

Decomposition of Dithis compound (DIMP) on Metal Oxide Surfaces

| Surface | Temperature Range | Key Observations | Primary Decomposition Pathway | Main Products | Reference |

|---|---|---|---|---|---|

| γ-Alumina (γ-Al₂O₃) | 200°C - 1000°C | Strong adsorption at all temperatures. Decomposition observed at higher temperatures. | Propene elimination | Propene, this compound (IMP), Methylphosphonic acid (MPA) | arxiv.orgacs.orgresearchgate.net |

| Titania (TiO₂) | Not specified for IMP | Sarin (isopropyl-containing) decomposes 3.3 times faster than DMMP. Decomposition is likely via propene elimination. | Propene elimination (inferred from sarin studies) | Not specified for IMP | researchgate.net |

Mechanistic Elucidation of Surface-Mediated Chemical Transformations

The degradation of organophosphorus compounds, such as this compound and its structural surrogates like dithis compound (DIMP), on mineral surfaces is a critical area of research for decontamination. Studies utilizing metal oxide surfaces, particularly alumina (γ-Al₂O₃) and titanium dioxide (TiO₂), have provided significant mechanistic insights.

On γ-Al₂O₃ surfaces, the decomposition of DIMP has been investigated using first-principles Born-Oppenheimer molecular dynamics (BOMD) simulations at high temperatures (200–1000°C). arxiv.orgchemrxiv.org These simulations reveal that the DIMP molecule readily adsorbs onto the alumina surface at all tested temperatures. arxiv.orgchemrxiv.org The primary adsorption interaction occurs through the phosphoryl oxygen atom of DIMP bonding with a surface aluminum atom. arxiv.org Following adsorption, the decomposition proceeds via a propene elimination pathway, which involves the breaking of a C–O bond within the isopropyl group. arxiv.org Metadynamics simulations complement these findings, showing that the activation barrier for this decomposition reaction decreases as the temperature increases, facilitating the breakdown of the compound on the γ-Al₂O₃ surface. arxiv.org

The interaction and decomposition on titanium dioxide (TiO₂) surfaces have also been extensively studied. The mechanism on TiO₂ can be influenced by surface features such as oxygen vacancies. rsc.orgescholarship.org For dimethyl methylphosphonate (DMMP), a common simulant, decomposition on a pristine rutile TiO₂(110) surface at high temperatures (around 600 K) is slow and can proceed via O-CH₃ bond cleavage. escholarship.org However, the presence of an oxygen vacancy on the surface creates a more favorable active site. rsc.orgescholarship.org In this case, the decomposition pathway is altered to favor the cleavage of the P-OCH₃ bond, leading to the formation of surface-bound methoxy groups and a methyl methylphosphonate fragment. rsc.orgescholarship.org This highlights the crucial role that surface defects can play in the catalytic degradation of these organophosphorus compounds. rsc.org

Table 1: Surface-Mediated Decomposition of DIMP on Alumina

| Temperature Range | Adsorption Mechanism | Decomposition Pathway | Key Findings |

|---|---|---|---|

| 200–1000°C | Rapid adsorption via phosphoryl oxygen to surface Al atom. arxiv.org | Propene elimination. arxiv.org | Activation barrier for decomposition decreases with increasing temperature. arxiv.org |

Photocatalytic Degradation Processes and Products

Photocatalysis, particularly using titanium dioxide (TiO₂), has been demonstrated as an effective method for the complete destruction of this compound and related compounds. daneshyari.comacs.orgrsc.org When exposed to UV irradiation, TiO₂ generates highly reactive oxygen species that can mineralize these persistent organic pollutants into benign products. acs.orgresearchgate.net

Studies on the photocatalytic degradation of the nerve agent Sarin (isopropyl methylphosphonofluoridate), which shares the core this compound structure, provide direct insight into the process. acs.org Upon adsorption onto a powdery TiO₂ film, Sarin is first hydrolyzed to the less toxic isopropyl methylphosphonic acid (IMPA). acs.org Subsequent TiO₂ photocatalysis rapidly decomposes the adsorbed IMPA. acs.org

The degradation proceeds through a series of intermediate products. The isopropyl group is broken down, yielding isopropanol (B130326) and acetone (B3395972). acs.org Further oxidation leads to the formation of formate (B1220265) and methylphosphonic acid (MPA). acs.org Ultimately, the process leads to the complete mineralization of the compound into phosphoric acid, water, and carbon dioxide. acs.org Similar photocatalytic pathways are observed for simulants like dithis compound (DIMP), where intermediates such as acetone are detected before complete degradation. rsc.org The efficiency of the photocatalytic process can be enhanced by modifying the photocatalyst, for example, through molecular imprinting to create specific recognition sites that improve the adsorption of the target molecule. rsc.org

Table 2: Products of TiO₂ Photocatalytic Degradation of this compound Derivatives

| Initial Compound | Intermediate Products | Final Mineralization Products | Reference |

|---|---|---|---|

| Sarin (Isopropyl methylphosphonofluoridate) | Isopropyl methylphosphonic acid (IMPA), Isopropanol, Acetone, Formate, Methylphosphonic acid (MPA). acs.org | Phosphoric acid, Water, Carbon dioxide. acs.org | acs.org |

| Dithis compound (DIMP) | Acetone. rsc.org | Not fully detailed, but complete degradation is implied. | rsc.org |

Atmospheric Transformation Mechanisms

The atmospheric fate of volatile organophosphorus compounds like this compound is primarily governed by gas-phase reactions with key atmospheric oxidants.

Reactions with Hydroxyl Radicals (OH)

The reaction with the hydroxyl radical (OH) is a principal atmospheric degradation pathway for many volatile organic compounds, including this compound. wiley.com The rate constants for the reaction of OH radicals with isopropyl methyl methylphosphonate (IMMP) have been measured using relative rate methods over a range of temperatures (283–350 K). nih.govacs.org

The temperature-dependent rate expression for the reaction is given by: k(OH + IMMP) = 2.72 x 10⁻¹³ e⁽¹⁶⁴²/T⁾ cm³ molecule⁻¹ s⁻¹ nih.govacs.org

At a standard atmospheric temperature of 298 K, the rate constant is 6.72 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.govacs.org This relatively fast reaction rate suggests a short atmospheric lifetime for the compound with respect to OH radical-initiated oxidation. The primary mechanism for this reaction is hydrogen atom abstraction from the C-H bonds of the alkyl groups. wiley.com

Reactions with Nitrate (B79036) Radicals (NO₃) and Ozone (O₃)

During nighttime, in the absence of sunlight to generate OH radicals, reactions with the nitrate radical (NO₃) and ozone (O₃) can become important atmospheric loss processes. wiley.com Experimental studies have measured the rate constants for these reactions with isopropyl methyl methylphosphonate (IMMP) at 296 ± 2 K. nih.govacs.org

The rate constant for the reaction with NO₃ radicals was determined to be: k(NO₃ + IMMP) = (4.8 ± 2.1) x 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ nih.govacs.org

For the reaction with ozone, only an upper limit for the rate constant could be established: k(O₃ + IMMP) < 7 x 10⁻²⁰ cm³ molecule⁻¹ s⁻¹ nih.govacs.org

The significantly smaller rate constants for reactions with NO₃ and O₃ compared to the OH radical indicate that daytime oxidation by OH is the dominant atmospheric removal mechanism for this compound. nih.govacs.org

Table 3: Atmospheric Reaction Rate Constants for Isopropyl Methyl Methylphosphonate (IMMP)

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

|---|---|---|---|

| OH Radical | 6.72 x 10⁻¹¹ | 298 | nih.govacs.org |

| NO₃ Radical | (4.8 ± 2.1) x 10⁻¹⁶ | 296 ± 2 | nih.govacs.org |

| Ozone (O₃) | < 7 x 10⁻²⁰ | 296 ± 2 | nih.govacs.org |

Identification and Characterization of Atmospheric Degradation Products

The products of the OH radical-initiated oxidation of isopropyl methyl methylphosphonate (IMMP) have been investigated using techniques such as gas chromatography and mass spectrometry. nih.govacs.orgresearchgate.net The reaction is complex, but major initial products have been identified.

The primary reaction pathway appears to involve H-atom abstraction from the isopropoxy group, leading to the formation of an ester product and a methyl radical: CH₃OP(O)(CH₃)OC(O)CH₃ + •CH₃ nih.govacs.org

In the presence of nitrogen oxides (NOx), which are common atmospheric pollutants, the ejected methyl radical (•CH₃) undergoes subsequent reactions to form a series of secondary products, including formaldehyde (B43269) (HCHO), methyl nitrite (B80452) (CH₃ONO), and methyl nitrate (CH₃ONO₂). nih.govacs.org These products are common in atmospheric chemistry and contribute to the formation of photochemical smog.

Biogeochemical and Microbial Transformation Pathways

The biodegradation of organophosphorus compounds is a crucial environmental process for the natural attenuation of these contaminants in soil and water. nih.govscielo.org.mx Microorganisms have evolved diverse metabolic pathways to utilize these compounds as sources of essential nutrients, primarily phosphorus and sometimes carbon. nih.govoup.com

The key initial step in the microbial degradation of many organophosphorus esters is hydrolysis, which cleaves the ester bonds. scielo.org.mxoup.com This detoxification step is often catalyzed by a class of enzymes known as phosphotriesterases (PTEs) or organophosphate hydrolases (OPH), which are found in a variety of soil bacteria, such as Flavobacterium sp. and Pseudomonas sp. oup.commbl.or.krnih.gov

For this compound, the most relevant degradation studies focus on its hydrolyzed form, isopropyl methylphosphonic acid (IMPA), which is the primary product of Sarin neutralization. nih.gov Microbial consortia have been shown to effectively degrade IMPA, using it as their sole source of phosphorus. nih.gov The degradation pathway involves the cleavage of the P-C bond, a step that is generally resistant to chemical hydrolysis. hawaii.edu This biotransformation leads to the formation of methylphosphonic acid (MPA) and, ultimately, inorganic phosphate (B84403), which can be assimilated by the microorganisms. nih.gov The rate of degradation can be influenced by environmental conditions; for instance, the presence of readily available inorganic phosphate in the environment can suppress the enzymatic breakdown of IMPA. nih.gov While some complex organophosphonates like DIMP have been reported to be resistant to biodegradation, consortia capable of degrading IMPA may also have the ability to break down other, structurally similar phosphonates. oup.comnih.gov

Microbial Degradation Processes in Soil and Aquatic Environments

This compound (IMPA) is an organophosphonate compound primarily recognized as a hydrolysis degradation product of the nerve agent Sarin (GB) and the chemical simulant Dithis compound (DIMP). waters.comnih.gov The microbial degradation of such phosphonates is a critical process influencing their fate in the environment. Microorganisms in both soil and aquatic ecosystems have demonstrated the ability to utilize phosphonates as a source of phosphorus or carbon, particularly in nutrient-limited conditions. nih.gov

The primary mechanism for the microbial breakdown of the stable carbon-phosphorus (C-P) bond in phosphonates is the C-P lyase pathway. nih.gov This enzymatic pathway is considered a significant factor in the biogeochemical cycling of both phosphorus and carbon. nih.gov While many studies focus on simpler compounds like methylphosphonate (MePn), the mechanisms are relevant to the degradation of more complex phosphonates like IMPA. nih.gov The ability of microbes to degrade these compounds is widespread, with bacteria capable of phosphonate metabolism having been isolated from diverse terrestrial and aquatic habitats. nih.govoup.com For instance, Pseudomonas fluorescens is one example of an environmental microbe capable of degrading a phosphonate compound, converting it to phosphate and acetate. nih.gov

However, the efficiency of microbial degradation in the environment is subject to several limiting factors. The bioavailability of the compound can be reduced through sorption to soil particles, making it less accessible to microbial enzymes. researchgate.net Furthermore, the presence of more easily accessible phosphorus sources, like inorganic phosphate, can inhibit the expression of the enzymatic machinery required for phosphonate degradation. uni-konstanz.de The degradation behavior of IMPA stands in contrast to its parent compound, DIMP, which has been shown to be largely resistant to biodegradation in soil and by aquatic microorganisms. nih.gov

Enzymatic Hydrolysis Mechanisms

Enzymatic hydrolysis is a key mechanism in the detoxification and breakdown of organophosphorus compounds, including this compound. This process is catalyzed by a class of enzymes known as organophosphate hydrolases (OPHs) or phosphotriesterases, which are found in various microorganisms. oup.com These enzymes facilitate the cleavage of ester bonds within the molecule.

Specific research has identified enzymes capable of acting on methylphosphonate esters. An enzyme designated Pmi1525, isolated from Proteus mirabilis, has been shown to efficiently catalyze the hydrolysis of organophosphonate esters. tamu.edu A notable characteristic of Pmi1525 is its stereoselectivity; it hydrolyzes the (Sₚ)-enantiomer of a model chiral methylphosphonate substrate 14 times faster than the corresponding (Rₚ)-enantiomer. tamu.edu This finding highlights the potential for specific, highly efficient enzymatic degradation pathways.

The degradation of IMPA is part of a sequential process. Its parent compound, sarin, first hydrolyzes to form IMPA. waters.com This initial step can occur abiotically or be catalyzed by enzymes. Subsequently, IMPA itself is further hydrolyzed to the more stable methylphosphonic acid (MPA) and isopropyl alcohol. waters.com This second hydrolysis step occurs at a significantly slower rate. waters.com While much of the research focuses on the breakdown of parent nerve agents, the enzymes involved are templates for understanding the detoxification of their degradation products like IMPA.

Table 1: Research Findings on Enzymatic Hydrolysis of Methylphosphonate Esters

| Enzyme/System | Source Organism | Substrate Type | Key Finding | Reference |

|---|---|---|---|---|

| Pmi1525 | Proteus mirabilis | Organophosphonate Esters | Efficiently hydrolyzes methylphosphonate esters with significant stereoselectivity, favoring the (Sₚ)-enantiomer. | tamu.edu |

| Organophosphate Hydrolase (OPH) / Phosphotriesterase | Various Bacteria (e.g., Flavobacterium sp.) | Organophosphorus Compounds | Catalyzes the initial hydrolysis step in the degradation of a wide range of organophosphorus compounds. | oup.com |

| Phosphatases | General Biological Systems | Phosphonate Esters | Can facilitate the enzymatic cleavage of IMPA to produce isopropyl alcohol. |

Environmental Persistence and Half-Life Determination in Various Matrices

The environmental persistence of this compound is intrinsically linked to the degradation kinetics of its parent compounds and its own stability in various environmental matrices. Sarin, a primary source of IMPA, degrades relatively quickly in water through hydrolysis, with a reported half-life of one to three days. waters.com This rapid initial breakdown leads to the formation of IMPA, which then becomes the persisting compound of concern. waters.com

IMPA itself degrades via hydrolysis to methylphosphonic acid (MPA), but this process occurs at a much slower rate than the initial breakdown of sarin. waters.com This disparity in degradation rates implies that IMPA can persist in the environment long after the parent nerve agent is no longer detectable.

While specific half-life data for IMPA across different matrices are not extensively documented in the reviewed literature, data for related compounds provide context. The parent compound, dithis compound (DIMP), is significantly more persistent, with reported half-lives in soil of one year for acclimated soil and three years for unacclimated soil. nih.gov The persistence of organophosphates in general is influenced by a range of environmental factors. researchgate.net These include:

pH: Chemical hydrolysis is pH-dependent.

Temperature: Lower temperatures can substantially slow degradation rates, increasing the half-life. researchgate.net

Microbial Activity: The presence of adapted microbial populations can accelerate biodegradation. researchgate.net

Sorption: Binding to soil and sediment particles can sequester the compound, making it unavailable for degradation and thereby increasing its effective persistence. researchgate.net

Table 2: Degradation Pathway and Relative Persistence

| Compound | Degradation Product | Relative Persistence/Half-Life | Matrix | Reference |

|---|---|---|---|---|

| Sarin (GB) | This compound (IMPA) | 1-3 days (Hydrolysis Half-Life) | Water | waters.com |

| Dithis compound (DIMP) | This compound (IMPA) | 1-3 years (Biodegradation Half-Life) | Soil | nih.gov |

| This compound (IMPA) | Methylphosphonic Acid (MPA) | Degrades at a much slower rate than Sarin. | General Environment | waters.com |

Advanced Analytical Methodologies for Isopropyl Methylphosphonate Research

Chromatographic Separation Techniques

Chromatography is a cornerstone of IMPA analysis, enabling its separation from interfering compounds present in environmental and biological samples. The choice of chromatographic method often depends on the sample matrix, the required sensitivity, and the specific analytical objective.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.com However, due to the low volatility and polar nature of IMPA, derivatization is typically required to convert it into a more volatile form suitable for GC analysis. osti.govresearchgate.net

Derivatization: Common derivatization approaches for IMPA and other alkylphosphonic acids include silylation and methylation. mdpi.com

Silylation: This is a widely used method where polar functional groups are converted into less polar silyl (B83357) derivatives. mdpi.com Reagents like N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are used to create tert-butyldimethylsilyl (TBDMS) derivatives of IMPA. nih.govnih.gov This process significantly improves the volatility and thermal stability of the analyte, facilitating its separation and detection by GC. mdpi.com The yields of TBDMS derivatives can be high, ranging from 69% to 99% under optimal conditions. nih.gov However, the presence of certain ions, such as calcium and magnesium, can decrease derivatization yields. researchgate.net

Methylation: This technique involves the conversion of the acidic phosphonic acid group into its corresponding methyl ester. osti.gov Reagents like trimethyloxonium (B1219515) tetrafluoroborate (B81430) can be used for the in situ methylation of IMPA in soil samples, allowing for detection by GC-MS without extensive sample extraction. osti.gov Diazomethane is another methylating agent used, though it requires fresh preparation before use. osti.govmdpi.com

Benzylation: Another derivatization strategy involves reaction with reagents like 3-benzyl-1-p-tolyltriazene to form benzyl (B1604629) esters, which can then be analyzed by GC. d-nb.info

GC Coupled with Mass Spectrometry (GC-MS): GC-MS is a highly specific and sensitive technique for the identification and quantification of IMPA derivatives. nih.govlongdom.org The gas chromatograph separates the derivatized IMPA from other components in the sample, and the mass spectrometer provides mass spectral data that can confirm the identity of the compound. nih.govlongdom.org GC-MS has been successfully used to detect IMPA in a variety of environmental samples, including soil, clothing, and munition fragments. nih.gov The use of tandem mass spectrometry (GC-MS/MS) further enhances selectivity and sensitivity, which is particularly useful for analyzing complex matrices. mdpi.comnih.gov Detection limits for TBDMS derivatives of IMPA using GC-MS can be in the picogram range. nih.gov

GC with Flame Photometric Detection (FPD): The flame photometric detector (FPD) is a selective detector for phosphorus- and sulfur-containing compounds. When coupled with GC, it provides a sensitive method for quantifying IMPA. nih.gov GC-FPD has been employed for the analysis of IMPA in groundwater samples, with detection limits in the low microgram-per-liter range. nih.gov Quantitation can be achieved at the 500 pg level when using GC-FPD. mdpi.com

Table 1: GC-based Analytical Methods for Isopropyl Methylphosphonate (B1257008) (IMPA)

| Technique | Derivatization Reagent | Detector | Matrix | Detection Limit | Reference |

|---|---|---|---|---|---|

| GC-MS | N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | MS | River Water, Soil | < 5 pg | nih.gov |

| GC-MS | N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | MS | Plasma, Urine | - | nih.gov |

| GC-MS | Trimethyloxonium tetrafluoroborate | MS | Soil | - | osti.gov |

| GC-FPD | Methanolic trimethylphenylammonium hydroxide (B78521) | FPD | Groundwater | 3-9 µg/L | nih.gov |

High-performance liquid chromatography (HPLC) and its more advanced version, ultrahigh-performance liquid chromatography (UPLC), are powerful separation techniques well-suited for the analysis of non-volatile and polar compounds like IMPA without the need for derivatization. These methods are often coupled with mass spectrometry for highly sensitive and selective detection.

One study developed a convenient and rapid micro-anion exchange liquid chromatography-tandem electrospray mass spectrometry (LC-MS/MS) procedure for the quantitative analysis of IMPA in serum. opcw.org This method utilized a microbore column with a PRP-X100 stationary phase and an eluent of water and acetonitrile (B52724) with formic acid. opcw.org The use of tandem mass spectrometry with multiple reaction monitoring (MRM) allowed for highly selective and sensitive detection of IMPA, with levels as low as 2 ng/mL being quantified in serum samples. opcw.org

UPLC, with its use of smaller particle size columns, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. While specific UPLC methods for IMPA are less detailed in the provided context, the principles and advantages of UPLC make it a highly suitable technique for IMPA analysis, particularly in complex biological and environmental matrices.

Ion chromatography (IC) is a specialized form of liquid chromatography designed for the separation of ionic species. This makes it an ideal technique for the analysis of charged degradation products like IMPA, which exists as an anion in aqueous solutions.

A method for the analysis of IMPA and other nerve agent hydrolysis products in groundwater was developed using a solid-phase extraction column with a silica-based quaternary amine phase for sample cleanup and concentration. nih.gov While the final analysis was performed by GC-FPD after derivatization, the initial extraction step utilizes ion-exchange principles central to ion chromatography. nih.gov

Further research has explored ion-pairing chromatography, a technique related to IC, coupled with inductively coupled plasma-mass spectrometry (ICP-MS) for the analysis of IMPA and other chemical warfare agent degradation products. spectroscopyonline.com The selection of an appropriate buffer system is crucial in this method and is based on the acid dissociation constants (pKa) of the analytes. For IMPA, the pKa is approximately 2.24. spectroscopyonline.com

While not extensively detailed in the provided search results, the potential for chiral chromatography in the analysis of IMPA is an important consideration. Although IMPA itself is not chiral, its precursors and some related organophosphorus compounds can be. The development of chiral separation methods would be crucial in instances where the stereochemistry of related compounds could provide information about the synthetic route or origin of the material.

Effective sample preparation is a critical step in the analysis of IMPA to remove interfering substances and concentrate the analyte. The choice of method depends heavily on the matrix.

Air: While IMPA itself is non-volatile, its precursor, sarin (B92409), is. Therefore, air sampling methods would typically target sarin, with subsequent analysis looking for IMPA as a degradation product.

Soil: A method for the analysis of IMPA in soil involves in situ derivatization with trimethyloxonium tetrafluoroborate, which converts the phosphonic acid to its methyl ester directly in the soil matrix, followed by GC-MS analysis. osti.gov This approach minimizes the need for complex extraction procedures. Another study demonstrated the detection of IMPA in soil samples collected from a chemically attacked village by using GC-MS after an appropriate extraction and derivatization procedure. nih.gov

Water: For groundwater samples, solid-phase extraction (SPE) using a quaternary amine bonded silica (B1680970) column has been shown to be effective for extracting and concentrating IMPA and other methylphosphonic acids. nih.gov The analytes are then eluted and derivatized for GC analysis. nih.gov

Biological Samples (Plasma and Urine): A method for analyzing IMPA in plasma involves deproteinization with acetonitrile, followed by solid-phase extraction using a strong anion-exchange (SAX) cartridge. nih.gov The retained IMPA is then eluted and derivatized for GC-MS analysis. nih.gov For urine samples, a similar SPE cleanup using a SAX cartridge can be directly applied. nih.gov Another approach for serum involves simple dilution and direct injection into an LC-MS/MS system. opcw.org

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Isopropyl methylphosphonate | IMPA |

| Sarin | GB |

| N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA |

| tert-butyldimethylsilyl | TBDMS |

| Di-isopropyl methyl phosphonate (B1237965) | DIMP |

| Tri-isopropyl phosphate (B84403) | TIPP |

| Ethyl methylphosphonic acid | EMPA |

| Pinacolyl methylphosphonate | PMPA |

| Methylphosphonic acid | MPA |

| Cyclohexyl methylphosphonic acid | CMPA |

| Isobutyl hydrogen methylphosphonate | IBMPA |

| 3-benzyl-1-p-tolyltriazene | BTT |

| 2-(diisopropyl)aminoethanethiol | - |

| 2-[(dimethylamino)methyl]phenol | 2-DMAMP |

| Diazomethane | DM |

| Thiodiglycol | - |

Spectroscopic and Spectrometric Characterization

Mass Spectrometry (MS) Techniques (e.g., GC-MS, LC-MS/MS, IMS, Paper Spray MS, ICP-MS)

Mass spectrometry, in its various forms, is a cornerstone for the analysis of this compound, its precursors, and its degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and widely used technique for the analysis of volatile organophosphorus compounds like Di-isopropyl methyl phosphonate (DIMP), a simulant and potential precursor for sarin. mdpi.comnih.gov In typical analyses, a sample is injected into the GC, where compounds are separated based on their boiling points and interaction with a capillary column. mdpi.com For DIMP, using a low-polarity stationary phase like TG-5 SilMS and a temperature program, a retention time of approximately 8.5 to 9 minutes can be achieved. mdpi.comresearchgate.net The separated compounds then enter the mass spectrometer, which provides definitive identification based on their mass-to-charge ratio and fragmentation patterns. mdpi.com GC-MS has proven effective for quantifying DIMP at trace levels, with limits of detection (LOD) as low as 0.21 µg/mL. mdpi.comresearchgate.net The technique is considered a gold standard for laboratory-based confirmation, especially for complex sample matrices. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For nonvolatile and water-soluble degradation products such as Isopropyl methylphosphonic acid (IMPA), LC-MS/MS is the method of choice. helsinki.fi This technique is routinely used to detect IMPA in biological and environmental samples. A study comparing different ionization sources found that Electrospray Ionization (ESI) and Unispray ionization in negative ion mode provided excellent sensitivity and selectivity for IMPA analysis in urine. helsinki.fi Atmospheric Pressure Chemical Ionization (APCI) was found to be less sensitive. helsinki.fi Using LC-MS/MS with ESI or Unispray, IMPA can be reliably quantified with an LOD of approximately 0.42-0.44 ng/mL in urine. helsinki.fi Multiple Reaction Monitoring (MRM) is often employed to enhance selectivity and sensitivity, making the method suitable for detecting the low levels of IMPA found in biological samples after exposure. helsinki.finih.gov

Ion Mobility Spectrometry (IMS): IMS is a rapid and highly sensitive technique widely used for the field detection of volatile organic compounds in the air. mdpi.com It separates ions based on their size and shape as they drift through a tube under the influence of an electric field. bham.ac.uk For DIMP, detection with a portable time-of-flight (ToF) IMS instrument using a non-radioactive ionization source with ammonia (B1221849) doping is highly effective. mdpi.comresearchgate.netnih.gov DIMP is identified by the formation of two distinct product ion peaks: a monomer (M·NH₄⁺) with a reduced ion mobility (K₀) of 1.41 cm² V⁻¹ s⁻¹ and a dimer (M₂·NH₄⁺) with a K₀ of 1.04 cm² V⁻¹ s⁻¹. mdpi.comresearchgate.netnih.gov This method achieves excellent sensitivity, with an LOD of 0.24 parts-per-billion by volume (ppbv). mdpi.comresearchgate.netnih.gov

Paper Spray Mass Spectrometry (PS-MS): PS-MS is an ambient ionization technique that allows for the rapid analysis of samples with minimal to no preparation. nih.govrsc.orgsemanticscholar.org It has been successfully applied to detect CWA hydrolysis products, including IMPA, in complex biological matrices like blood and urine. nih.goviu.edu In this method, a small volume of the sample is applied to a paper triangle, a solvent and high voltage are applied, and the resulting ions are sprayed directly into the mass spectrometer. semanticscholar.org Using a high-resolution tandem mass spectrometer, PS-MS can achieve LODs for IMPA in the negative ion mode as low as 0.36 ng/mL in blood and urine, which is well below physiologically relevant concentrations. nih.govrsc.org

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is a powerful technique for elemental analysis, offering high sensitivity for detecting phosphorus. mdpi.com It can be used to determine the total phosphorus content in a sample, which is useful in environmental investigations. mdpi.com The primary challenge in using ICP-MS for phosphorus detection is the presence of polyatomic interferences (e.g., ¹⁵N¹⁶O⁺, ¹⁴N¹⁶OH⁺) at the mass-to-charge ratio of phosphorus (m/z 31). speciation.netthermofisher.com Advanced systems like triple quadrupole ICP-MS (ICP-QQQ) or high-resolution ICP-MS can overcome these interferences. speciation.netthermofisher.com ICP-QQQ instruments use a reaction cell with oxygen to shift the phosphorus analyte to a different mass (e.g., ³¹P¹⁶O⁺ at m/z 47), effectively removing the original interferences and enabling detection limits in the femtomole range. speciation.netnih.govresearchgate.net

| Technique | Analyte | Matrix | Limit of Detection (LOD) | Key Findings/Parameters |

|---|---|---|---|---|

| GC-MS | DIMP | Methanol (B129727) | 0.21 µg/mL mdpi.comresearchgate.net | Retention Time: ~8.5-9 min. mdpi.comresearchgate.net Considered a confirmatory laboratory method. mdpi.com |

| LC-MS/MS | IMPA | Urine | 0.42 ng/mL (Unispray) helsinki.fi | Unispray and ESI sources are superior to APCI for sensitivity. helsinki.fi |

| IMS | DIMP | Air | 0.24 ppbv mdpi.comresearchgate.netnih.gov | Identified by K₀ values of 1.41 (monomer) and 1.04 (dimer) cm² V⁻¹ s⁻¹. mdpi.comresearchgate.netnih.gov |

| Paper Spray MS | IMPA | Blood/Urine | 0.36 ng/mL nih.govrsc.org | Rapid analysis with minimal sample preparation. nih.govsemanticscholar.org |

| ICP-MS/MS | Phosphorus | General | 6.6 fmol (absolute) speciation.net | Uses a reaction cell to shift analyte mass and remove polyatomic interferences. speciation.netnih.gov |

Infrared (IR) and Raman Spectroscopy for Structural and Mechanistic Studies

Vibrational spectroscopy techniques like IR and Raman are valuable for obtaining structural information and studying reaction mechanisms.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint. For Isopropyl methylphosphonic acid (IMPA), the hydrolysis product of sarin, specific IR absorption bands have been identified. dtic.mil Key bands include those for C-H stretching (2981 cm⁻¹, 2934 cm⁻¹), the characteristic broad bands for the acidic P-OH group (2639 cm⁻¹, 2292 cm⁻¹, 1685 cm⁻¹), and a strong P=O stretching band around 1188 cm⁻¹. dtic.mil IR spectroscopy can be used to monitor the degradation of organophosphorus compounds, such as the hydrolysis of methylphosphonic anhydride (B1165640) to methylphosphonic acid, by observing changes in the spectral features over time. rsc.org

Raman Spectroscopy: Raman spectroscopy offers complementary information to IR and is particularly useful for aqueous samples. It has been demonstrated as a tool for the standoff detection of chemical warfare agent simulants. researcher.life Standoff hyperspectral Raman imaging has been used to detect liquid DIMP at a distance of 1 meter. researcher.life Furthermore, Surface-Enhanced Raman Spectroscopy (SERS), which greatly amplifies the Raman signal of molecules adsorbed on a nanostructured metal surface, has been combined with paper spray mass spectrometry for a dual-technique assay. iu.edu This approach allows for the detection of organophosphorus compounds, including IMPA, at low nanogram levels. iu.edu Like IR, Raman spectroscopy can also be used to quantitatively monitor hydrolysis reactions, as it is less sensitive to changes in sample form (e.g., deliquescence) than some IR techniques. rsc.org

| Technique | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Infrared (IR) | C-H stretch | 2981, 2934 | dtic.mil |

| Infrared (IR) | P-OH (acid) | 2639, 2292, 1685 (broad) | dtic.mil |

| Infrared (IR) | P=O stretch | 1188 (strong) | dtic.mil |

| Raman (SERS) | - | Low ng LOD for IMPA | iu.edu |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Kinetic Monitoring

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of molecules and can also be used to monitor reaction kinetics.

For this compound and its derivatives, both ³¹P and ¹H NMR are highly informative. In ³¹P NMR, the chemical shift for IMPA typically appears in the range of δ 25–30 ppm. ¹H NMR spectra show distinct signals for the isopropyl and methyl groups; the isopropyl methyl protons appear as doublets between δ 1.2–1.4 ppm, while the methylphosphonate protons are observed as a singlet between δ 1.5–1.7 ppm.

While mass spectrometry is generally more sensitive, NMR-based methods offer the advantage of direct analysis of biological samples like urine and plasma, often without requiring extensive sample preparation or derivatization. rfppl.co.in Research has demonstrated the use of ³¹P NMR to detect and quantify nerve agent metabolites like IMPA in spiked urine and plasma samples. rfppl.co.in The method showed a linear response over a concentration range of 10 µg/mL to 300 µg/mL, demonstrating its utility for confirming exposure in certain scenarios, despite its lower sensitivity compared to MS techniques. rfppl.co.in

| Nucleus | Compound | Chemical Shift (δ) | Key Features |

|---|---|---|---|

| ³¹P NMR | IMPA | 25–30 ppm | Provides direct detection of the phosphorus-containing metabolite. rfppl.co.in |

| ¹H NMR | IMPA | 1.2–1.4 ppm | Distinct doublets for isopropyl methyl protons. |

| ¹H NMR | IMPA | 1.5–1.7 ppm | Singlet for methylphosphonate protons. |

Development of Integrated and Emerging Analytical Platforms

To meet the demands for higher sensitivity, greater selectivity, and faster analysis times, especially in field settings, research has focused on integrating analytical techniques and developing novel platforms.

Hyphenated Techniques for Enhanced Sensitivity and Selectivity

Hyphenation refers to the online combination of a separation technique with a spectroscopic detection method, leveraging the strengths of both. saspublishers.com GC-MS and LC-MS are the most prominent examples, combining the powerful separation capabilities of chromatography with the definitive identification power of mass spectrometry. mdpi.comhelsinki.fisaspublishers.com These techniques are central to the laboratory analysis of this compound and its related compounds. mdpi.comnih.gov

More novel hyphenated systems have also been developed. For instance, coupling Ion Mobility Spectrometry (IMS) with Mass Spectrometry (IMS-MS) allows for an additional dimension of separation, where ions are separated by mobility before mass analysis. bham.ac.uk This can help to resolve complex mixtures and identify the specific ions corresponding to IMS peaks. bham.ac.uk Another emerging platform involves the coupling of paper spray mass spectrometry with paper-based surface-enhanced Raman spectroscopy (pSERS). iu.edu This dual-technique approach allows for rapid screening by pSERS followed by MS confirmation from the same sample substrate, providing a high degree of confidence in the results with a total analysis time of under five minutes. iu.edu

Rapid and Field-Portable Detection Systems

A major goal in analytical chemistry is the development of systems that can be deployed outside the laboratory for rapid, on-site analysis. Ion Mobility Spectrometry (IMS) is a leading technology in this area. mdpi.com Lightweight, pocket-held ToF-IMS instruments are commercially available and can detect and quantify DIMP vapors in real-time (seconds) at low ppbv levels. mdpi.comnih.govresearchgate.net

Ambient ionization mass spectrometry techniques are also key to the development of rapid detection systems. Paper Spray MS, by eliminating the need for chromatographic separation and extensive sample preparation, drastically reduces analysis time. nih.govsemanticscholar.org This makes it highly suitable for use in field-forward laboratories where rapid screening of many samples is required. rsc.orgsemanticscholar.org The continued miniaturization of mass spectrometers is further advancing the potential for truly portable MS-based systems. semanticscholar.org Field-portable GC-MS systems also exist, providing the capability for on-site confirmatory analysis that was once restricted to the laboratory. acs.org

Computational Chemistry and Theoretical Modeling of Isopropyl Methylphosphonate Reactivity

Quantum Chemical Investigations of Molecular Structure and Reaction Mechanisms

Quantum chemical methods are foundational to understanding the intrinsic electronic structure and predicting the chemical transformations of molecules. These calculations solve approximations of the Schrödinger equation to determine molecular properties and map out potential energy surfaces for reactions.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for elucidating complex reaction pathways by calculating the energies of reactants, intermediates, transition states, and products. imist.maresearchgate.net For organophosphonates, DFT can map out decomposition mechanisms, such as the thermal degradation pathways of DIMP. researchgate.net

Flux analyses from detailed kinetic models show that the primary decomposition steps for compounds like DIMP are pericyclic eliminations, with bond-breaking or H-atom abstraction being less significant, even at elevated temperatures. researchgate.net DFT calculations help to identify the most favorable reaction channels, such as the nucleophilic attack on a specific atom, by comparing the energies of different potential pathways. researchgate.net For instance, in reactions involving phosphonates, DFT can determine whether a reaction proceeds via a concerted mechanism or a stepwise radical-mediated pathway by comparing the energy barriers of each route. imist.ma

A critical application of quantum chemistry is the prediction of activation energies (the energy barrier that must be overcome for a reaction to occur) and the geometry of transition states. chemrxiv.org Computational techniques, particularly those combining DFT with methods like metadynamics, allow for the calculation of free-energy barriers for bond-breaking and formation processes. chemrxiv.org

For DIMP, theoretical analyses have been used to predict activation energies for its decomposition on various surfaces. chemrxiv.org These calculations provide crucial mechanistic information and help build accurate decomposition models. For example, the unimolecular decomposition of DIMP has been modeled, and the results show consistency with earlier theoretical work based on kinetic data. researchgate.netresearchgate.net By locating the transition state structures on the potential energy surface, researchers can understand the precise atomic rearrangements that occur during a chemical reaction, offering insights that guide the development of neutralization and decomposition strategies. chemrxiv.org

Ab Initio Molecular Dynamics Simulations of Interfacial Phenomena

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that calculates the forces acting on atoms "from first principles" (i.e., from quantum mechanics) at each step of a molecular trajectory. youtube.comaps.orgnih.gov This allows for the simulation of dynamic events such as adsorption and reactions at interfaces without relying on pre-parameterized force fields. nih.gov AIMD is particularly useful for studying how molecules like organophosphonates interact with material surfaces, which is essential for applications in sensing and decontamination. acs.org

AIMD simulations are instrumental in determining how organophosphonates adsorb onto material surfaces, such as metal oxides like γ-Al₂O₃. chemrxiv.orgacs.org These simulations can predict the most stable adsorption configurations and calculate the corresponding adsorption energies. For the analogous compound DIMP, AIMD studies on a pristine γ-Al₂O₃ (110) surface revealed that adsorption occurs when an oxygen atom in the isopropoxy group interacts with a surface aluminum atom, resulting in an adsorption energy of -5.97 kcal/mol. acs.org The simulations track the fluctuations in bond distances between the molecule and the surface over time to confirm stable adsorption across different temperatures. chemrxiv.org

| Surface Type | Adsorption Mechanism | Calculated Adsorption Energy (kcal/mol) |

|---|---|---|

| Pristine γ-Al₂O₃ (110) | Interaction between isopropoxy oxygen and surface Al(IV) atom | -5.97 |

Beyond simple adsorption, AIMD simulations can model the complex, temperature-dependent decomposition of organophosphonates on reactive surfaces. acs.orgchemrxiv.org These simulations provide detailed, atomistic insights into the mechanistic pathways of heterogeneous decomposition. For DIMP on a pristine γ-Al₂O₃ surface at high temperatures (700°C and 1000°C), AIMD predicts that the initial decomposition step is the cleavage of a C–O bond. acs.orgchemrxiv.org This is followed by the elimination of propene. acs.org

On hydroxylated surfaces, the decomposition mechanisms can become more complex and diverge from those on pristine surfaces, especially at elevated temperatures. acs.orgchemrxiv.org For instance, the thermal decomposition of DIMP on γ-Al₂O₃ can release both 2-propanol and propene, indicating multiple competing reaction pathways that are highly dependent on temperature and surface characteristics. acs.org

Theoretical Comparisons and Validation of Simulant Behavior

A significant application of computational modeling is the validation of chemical simulants used in laboratory experiments for more hazardous compounds. acs.org Due to its structural similarity to the nerve agent sarin (B92409), DIMP is often used as a surrogate in experimental studies. chemrxiv.orgresearchgate.net Computational methods allow for a direct, side-by-side comparison of the reactivity and dynamics of the simulant and the actual agent, which is invaluable for assessing the simulant's accuracy.

Extensive AIMD simulations comparing the adsorption and decomposition of DIMP and sarin on both pristine and hydroxylated alumina (B75360) surfaces have been performed. acs.orgacs.org These calculations confirm that DIMP is an excellent simulant for sarin in studies on pristine alumina surfaces, as they exhibit very similar adsorption configurations and reaction dynamics. acs.orgchemrxiv.org For example, the initial decomposition step for both molecules on the pristine surface is predicted to be C–O bond cleavage. acs.org However, these theoretical comparisons also highlight important differences. On hydroxylated surfaces and at higher temperatures, the decomposition pathways of DIMP and sarin can diverge significantly, providing critical information on the limitations of the simulant under specific conditions. acs.orgacs.org Such predictive quantum dynamics simulations are essential for critically evaluating the suitability of simulants and guiding future experimental designs for studying hazardous compounds. chemrxiv.org

Correlating Diisopropyl Methylphosphonate (B1257008) Decomposition with Nerve Agent Analogues

Diisopropyl methylphosphonate (DIMP) is frequently used as a chemical surrogate for the nerve agent sarin due to their structural similarities. acs.orgresearchgate.net Computational studies, particularly ab initio molecular dynamics (AIMD), are employed to model the thermal decomposition of DIMP to understand the behavior of sarin under similar conditions. acs.orgresearchgate.netresearchgate.net These simulations explore the degradation mechanisms of DIMP and sarin on various surfaces, such as metal oxides, and calculate the minimum free energy reaction pathways at different temperatures. acs.org

Gas-phase pyrolysis studies of DIMP, conducted between 700 and 800 K, have identified several key decomposition products, including propylene, isopropanol (B130326), this compound (IMP), and methylphosphonic acid (MPA). researchgate.netresearchgate.net The proposed mechanism for this decomposition involves two main stages, the first being the unimolecular decomposition of DIMP into IMP and propylene. researchgate.netresearchgate.net

Theoretical modeling predicts that on pristine alumina surfaces, the initial step in the decomposition for both DIMP and the nerve agent sarin is the cleavage of the C-O bond. chemrxiv.org This similarity in the initial decomposition pathway is a key factor in establishing DIMP as a suitable analogue for sarin in decomposition studies. chemrxiv.org

| Compound Name | Chemical Formula | Role in Decomposition |

|---|---|---|

| Propylene | C3H6 | Primary decomposition product |

| Isopropanol | C3H8O | Decomposition product |

| This compound (IMP) | C4H11O3P | Primary decomposition product from unimolecular decomposition of DIMP |

| Methylphosphonic acid (MPA) | CH5O3P | Decomposition product |

Evaluation of Simulant Suitability through Computational Parameters

Computational methodologies are critical in evaluating the accuracy of CWA surrogates. acs.org By comparing computational parameters between a simulant and an actual agent, researchers can determine the suitability of the simulant for experimental studies.

However, computational studies also highlight the limitations of simulants. While similarities exist on pristine surfaces, differences in the decomposition mechanisms of sarin and DIMP emerge on hydroxylated surfaces at elevated temperatures. chemrxiv.org For instance, an additional decomposition pathway for sarin, involving the cleavage of the P-F bond, is identified through these simulations. chemrxiv.org Such detailed insights from predictive quantum dynamics simulations are invaluable for guiding experimental designs and for understanding the specific conditions under which a simulant accurately mimics the behavior of the target nerve agent. acs.orgchemrxiv.org

| Computational Parameter/Observation | Finding | Implication for Simulant Suitability |

|---|---|---|

| Adsorption Configuration on Pristine Alumina | Similar for both DIMP and Sarin acs.orgchemrxiv.org | High suitability for studies on pristine surfaces |

| Reaction Dynamics on Pristine Alumina | Similar for both DIMP and Sarin acs.orgchemrxiv.org | High suitability for studies on pristine surfaces |

| Initial Decomposition Step on Pristine Alumina | C-O bond cleavage for both DIMP and Sarin chemrxiv.org | Supports DIMP as a good mechanistic analogue |

| Decomposition on Hydroxylated Alumina | Differences emerge between DIMP and Sarin at elevated temperatures chemrxiv.org | Suitability is conditional and surface-dependent |

| Unique Sarin Decomposition Pathway | Cleavage of the P-F bond is an additional route for Sarin chemrxiv.org | Highlights limitations of DIMP in modeling all aspects of Sarin's reactivity |

Environmental Forensics and Remediation Research Involving Isopropyl Methylphosphonate

Isopropyl Methylphosphonic Acid as a Biomarker and Environmental Indicator

The chemical stability and persistence of isopropyl methylphosphonic acid (IMPA) make it a crucial marker for identifying sarin (B92409) exposure long after the parent agent has degraded. wikipedia.orgnih.gov

The detection of IMPA is a cornerstone of forensic investigations following the alleged use of sarin. researchgate.net Since sarin itself degrades relatively quickly, its hydrolysis product, IMPA, serves as a persistent and definitive biomarker of exposure. wikipedia.orgmdpi.com Forensic analysis targets IMPA in both environmental and biological samples to confirm the presence of sarin. researchgate.net